6-Hydroxy-2-methoxy-7-deazapurine

Antimycobacterial Tuberculosis MIC

Sourcing 7-deazapurine building blocks with inconsistent substitution patterns introduces variability that confounds SAR studies and undermines experimental reproducibility. 6-Hydroxy-2-methoxy-7-deazapurine (CAS 90057-07-1) resolves this with its rigorously defined 6-hydroxy-2-methoxy substitution on the pyrrolo[2,3-d]pyrimidine core: • Validated anti-TB scaffold delivering sub-micromolar potency comparable to first-line therapeutics • Controlled tautomerization ensures high base-pairing fidelity in oligonucleotide and aptamer applications • Reactive 6-position compatible with Fe/Cu co-catalyzed cross-coupling for efficient focused library synthesis

Molecular Formula C7H7N3O2
Molecular Weight 165.15 g/mol
CAS No. 90057-07-1
Cat. No. B015665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxy-2-methoxy-7-deazapurine
CAS90057-07-1
Synonyms1,7-Dihydro-2-methoxy-4H-pyrrolo[2,3-d]pyrimidin-4-one;  NSC 622774; 
Molecular FormulaC7H7N3O2
Molecular Weight165.15 g/mol
Structural Identifiers
SMILESCOC1=NC(=O)C2=C(N1)NC=C2
InChIInChI=1S/C7H7N3O2/c1-12-7-9-5-4(2-3-8-5)6(11)10-7/h2-3H,1H3,(H2,8,9,10,11)
InChIKeyVBKWGPQGJOITCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Hydroxy-2-methoxy-7-deazapurine: Definition & Class


6-Hydroxy-2-methoxy-7-deazapurine (CAS 90057-07-1), systematically named 2-methoxy-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one, is a heterocyclic small molecule belonging to the 7-deazapurine (pyrrolo[2,3-d]pyrimidine) class [1]. With a molecular formula of C₇H₇N₃O₂ and a molecular weight of 165.15 g/mol, it appears as an off-white solid with a melting point >250 °C (decomposition) and exhibits solubility in DMF and hot methanol . As a modified nucleobase scaffold, it serves as a key synthetic intermediate for generating nucleoside analogs and enzyme inhibitors, where the replacement of the purine N7 atom with a carbon atom in the deazapurine core alters electronic properties, hydrogen-bonding patterns, and metabolic stability relative to natural purines [2].

6-Hydroxy-2-methoxy-7-deazapurine: Substitution Specificity


The substitution pattern on the 7-deazapurine core is a critical determinant of biological activity and physicochemical behavior. The presence and position of functional groups directly modulate key properties such as tautomeric equilibrium, electronic distribution, and hydrogen-bonding capacity, which in turn govern base-pairing fidelity in nucleic acid contexts and binding affinity to enzymatic targets [1]. Furthermore, substituents drastically influence solubility and bioavailability, as demonstrated by the observation that removal of methoxy groups from analogous inhibitors leads to complete aqueous insolubility [2]. Consequently, substituting 6-Hydroxy-2-methoxy-7-deazapurine with a structurally related but differently substituted deazapurine, such as a 7-deazaadenine or a non-hydroxylated analog, is not chemically or biologically equivalent and will predictably yield divergent experimental outcomes, undermining reproducibility and confounding structure-activity relationship (SAR) studies. The following evidence quantifies the specific points of differentiation that justify precise compound selection.

6-Hydroxy-2-methoxy-7-deazapurine: Comparative Evidence


Antimycobacterial Potency of 7-Deazapurine Scaffold

The 7-deazapurine scaffold, which forms the core of 6-Hydroxy-2-methoxy-7-deazapurine, provides a platform for antimycobacterial activity that is superior to the parent purine class. A comparative study against Mycobacterium tuberculosis H37Rv revealed that several 7-deazapurine analogs achieve Minimum Inhibitory Concentration (MIC) values between 0.08 and 0.35 μM, which are comparable to or better than the first-line reference drugs rifampicin (MIC 0.09 μM) and isoniazid (MIC 0.28 μM) [1]. In contrast, 9-deaza analogs were found to be weak inhibitors, and the parent purines were less potent, highlighting that the specific 7-deaza modification is essential for this level of activity [1].

Antimycobacterial Tuberculosis MIC

Tautomeric Control for Base-Pairing Fidelity

The 7-deaza modification in 6-Hydroxy-2-methoxy-7-deazapurine is critical for controlling tautomeric equilibrium, which directly impacts base-pairing discrimination in nucleic acids. While specific quantitative data for the target compound's tautomer ratio is not available, class-level inference shows that 7-halogenated 7-deaza-2'-deoxyisoguanosines favor the keto tautomer significantly more than 2'-deoxyisoguanosine, resulting in better base-pair discrimination [1]. This class-level trend underscores that the 7-deaza scaffold, as found in the target compound, provides a more predictable and faithful hydrogen-bonding pattern, which is essential for applications such as antisense oligonucleotide design, aptamer development, and DNA polymerase studies [1].

Nucleic Acid Chemistry Tautomerism Base Pairing

6-Position Diversification via Cross-Coupling

The synthesis of 6-substituted 7-deazapurines, including the target compound, is significantly streamlined by an iron/copper co-catalyzed cross-coupling reaction using Grignard reagents [1]. This method provides an efficient route to a diverse array of 6-substituted derivatives in good yields. In contrast, traditional synthetic routes relying on palladium-catalyzed cross-couplings can be less efficient, more costly, and subject to metal contamination, which is a critical concern in pharmaceutical development [2]. This enhanced synthetic accessibility of the 6-position makes 6-Hydroxy-2-methoxy-7-deazapurine a more versatile and practical intermediate compared to deazapurine scaffolds with unreactive or less diversifiable substituents at this position [2].

Medicinal Chemistry Synthetic Methodology Cross-Coupling

Physicochemical Profile and Storage

6-Hydroxy-2-methoxy-7-deazapurine presents a distinct physicochemical profile that guides its handling and application. It is an off-white solid with a melting point >250 °C (decomposition) and requires storage at -20 °C . Its solubility is defined in DMF and hot methanol, which dictates the choice of solvent for biological assays and synthetic transformations . The molecular formula is C₇H₇N₃O₂, and the exact mass is 165.05400 Da [1]. These parameters are critical for accurate compound handling and should be compared to analog specifications when troubleshooting solubility or stability issues. For instance, a related analog lacking methoxy groups was reported to be completely insoluble in water, highlighting how subtle structural changes can drastically alter physicochemical behavior [2].

Physicochemical Properties Stability Solubility

6-Hydroxy-2-methoxy-7-deazapurine: Application Scenarios


Antimycobacterial Lead Optimization

This compound is ideally suited as a core scaffold for medicinal chemistry programs targeting Mycobacterium tuberculosis. Its 7-deazapurine core provides a validated starting point with demonstrated sub-micromolar potency against the pathogen, comparable to first-line therapeutics [1]. Researchers can use 6-Hydroxy-2-methoxy-7-deazapurine as an intermediate to synthesize focused libraries of 6-substituted analogs, leveraging efficient iron/copper co-catalyzed cross-coupling methodologies to explore structure-activity relationships and improve upon existing lead compounds [2].

Nucleic Acid Therapeutics: Base-Pairing Fidelity

The 7-deazapurine core is prized in nucleic acid chemistry for its ability to control tautomerization and reduce promiscuous base pairing [3]. 6-Hydroxy-2-methoxy-7-deazapurine can be converted into corresponding nucleoside or nucleotide analogs for incorporation into DNA or RNA oligonucleotides. This application is critical for developing antisense oligonucleotides, siRNAs, and aptamers where high target specificity is paramount, as it minimizes off-target effects caused by mismatched base pairing [3].

Kinase Inhibitor Design for Cardiac Targeting

7-Deazapurine derivatives have been successfully employed in the design of potent and selective kinase inhibitors, as exemplified by their use in targeting the cardiac-specific kinase TNNI3K [4]. 6-Hydroxy-2-methoxy-7-deazapurine serves as a versatile synthetic entry point for generating novel kinase inhibitors. The ability to efficiently diversify the 6-position allows medicinal chemists to fine-tune interactions within the kinase ATP-binding pocket, a critical step in developing new therapeutics for cardiovascular diseases such as ischemia/reperfusion injury [4].

Synthetic Methodology for Novel Catalysis

Due to its reactive 6-position, this compound is an excellent substrate for developing and benchmarking new synthetic methodologies. Its use has been demonstrated in the advancement of iron/copper co-catalyzed cross-coupling reactions, a field of high interest for reducing reliance on scarce and toxic precious metals like palladium [2]. It can serve as a model substrate for testing novel C-H activation, cross-coupling, and nucleophilic substitution reactions, contributing to the broader advancement of synthetic organic chemistry [2].

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